N,N'-Diisopropylethylenediamine

Catalog No.
S1528937
CAS No.
4013-94-9
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diisopropylethylenediamine

CAS Number

4013-94-9

Product Name

N,N'-Diisopropylethylenediamine

IUPAC Name

N,N'-di(propan-2-yl)ethane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3

InChI Key

MFIGJRRHGZYPDD-UHFFFAOYSA-N

SMILES

CC(C)NCCNC(C)C

Synonyms

N1,N2-Bis(1-methylethyl)-1,2-ethanediamine; N,N’-Bis(1-methylethyl)-1,2-ethanediamine; N,N’-Diisopropylethylenediamine; 1,2-Bis(isopropylamino)ethane; N,N’-Diisopropyl-1,2-diaminoethane; N,N’-Diisopropyl-1,2-ethanediamine;

Canonical SMILES

CC(C)NCCNC(C)C

Ligand in Metathesis Catalysis

DIPED finds use as a ligand in metathesis catalysts. Metathesis reactions involve the exchange of atoms or groups between two molecules. Catalysts containing DIPED ligands have shown promising results in various olefin metathesis reactions, including ring-opening metathesis polymerization (ROMP) and cross-metathesis (CM) [1]. These reactions are crucial for synthesizing various polymers and organic molecules with specific properties.

[1] Source: J. Am. Chem. Soc. 2001, 123 (14), 3474–3475,

Anti-Microbial Properties

[2] Source: Lett. Appl. Microbiol. 2002, 34 (1), 20–25,

[3] Source: Mycoses 2002, 45 (11–12), 508–513,

Other Research Applications

DIPED is also being explored for various other research purposes, including:

  • Synthesis of organic compounds: DIPED can be used as a starting material or intermediate in the synthesis of various organic compounds [4].
  • Complexation studies: DIPED can form complexes with metal ions, which can be helpful in studying the behavior of these ions and their potential applications in various fields [5].

[4] Source: Synthesis 1998, (11), 2742–2745,

N,N'-Diisopropylethylenediamine is an organic compound with the molecular formula C8H20N2C_8H_{20}N_2 and a molecular weight of approximately 144.26 g/mol. This compound features two isopropyl groups attached to an ethylenediamine backbone, making it a diamine. It is characterized by its hygroscopic nature and miscibility with water, which allows for versatile applications in various chemical processes. The compound is also known by several synonyms, including N,N'-di(propan-2-yl)ethane-1,2-diamine and N,N'-diisopropyl-ethylenediamine .

, particularly as a ligand in coordination chemistry. It can form complexes with transition metals, such as copper(II), which exhibit thermochromic properties. Furthermore, it serves as a precursor in the synthesis of compounds like 2-imidazolidinecarboxaldehydes and 1,4,6,9-tetraalkyl-1,4,6,9-tetraaza-5,10-dioxaperhydroanthracenes through reactions involving glyoxal .

Research indicates that N,N'-diisopropylethylenediamine exhibits antimicrobial properties. It has been studied for its potential as an antituberculous agent and has shown activity against various bacterial strains . Additionally, its interaction with biological systems is of interest due to its ability to form stable complexes with metal ions, which may influence biological pathways.

Several methods exist for synthesizing N,N'-diisopropylethylenediamine:

  • Alkylation of Ethylenediamine: This method involves the alkylation of ethylenediamine using isopropyl halides under basic conditions.
  • Reaction with Aminoethyl Chloride: A process described in patents involves the reaction of N,N-diisopropyl aminoethyl chloride with sodium azide to yield N,N'-diisopropylethylenediamine .
  • Hydrogenation Processes: Some synthetic routes utilize hydrogenation techniques to modify precursor compounds into N,N'-diisopropylethylenediamine.

N,N'-Diisopropylethylenediamine finds applications in various fields:

  • Coordination Chemistry: As a ligand for metal complexes.
  • Organic Synthesis: In the preparation of pharmaceuticals and agrochemicals.
  • Catalysis: Used as a catalyst in certain organic reactions due to its amine functionality.
  • Material Science: Employed in the development of thermochromic materials due to its coordination properties.

Several compounds share structural similarities with N,N'-diisopropylethylenediamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N'-Diethyl-ethylenediamineC6H16N2Less steric hindrance compared to diisopropyl version; used in similar applications.
N,N'-Dimethyl-ethylenediamineC4H12N2Smaller size; often used in pharmaceuticals; less bulky than diisopropyl variant.
N,N'-Di-n-butyl-ethylenediamineC10H22N2Larger alkyl groups; exhibits different solubility and reactivity characteristics.

N,N'-Diisopropylethylenediamine stands out due to its unique steric properties imparted by the isopropyl groups, which influence its reactivity and interaction with metal ions compared to other similar compounds.

XLogP3

1

UNII

01R7542HE5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4013-94-9

Wikipedia

N,N'-diisopropylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1,N2-bis(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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